molecular formula C9H12N6 B6267419 1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine CAS No. 1177349-68-6

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine

Cat. No.: B6267419
CAS No.: 1177349-68-6
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fused ring system combining pyrrolo, triazole, and pyrazole moieties, which contribute to its distinctive chemical properties and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like aromatase . The role of these targets can vary, but in the case of aromatase, it is involved in the biosynthesis of estrogens, which play a crucial role in various physiological processes.

Mode of Action

It is known that the nitrogen atoms in the 1,2,4-triazole moiety can form hydrogen bonds with different targets, which can lead to changes in the function of these targets . This interaction can potentially alter the activity of the target, leading to downstream effects.

Biochemical Pathways

Compounds with similar structures have been reported to have cytotoxic activity against various cancer cell lines . This suggests that these compounds may interfere with pathways involved in cell proliferation and survival.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in the compound’s structure could potentially improve its pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, which can enhance the compound’s bioavailability .

Result of Action

Compounds with similar structures have shown cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death in these cells, potentially through the induction of apoptosis or other forms of programmed cell death.

Biochemical Analysis

Biochemical Properties

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction is crucial in the regulation of necroptosis, a form of programmed cell death. The compound’s ability to inhibit RIPK1 suggests its potential use in treating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with RIPK1 inhibits necroptosis, thereby preventing cell death in certain types of cells . This inhibition can lead to changes in gene expression and cellular metabolism, promoting cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in cell survival pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibitory effect on RIPK1 can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting its interactions with biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the fused ring system.

    Attachment of the Methyl Group: The methyl group is introduced through alkylation reactions, where a suitable methylating agent is used.

    Formation of the Pyrazole Ring: The final step involves the construction of the pyrazole ring, typically through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-3-amine
  • 1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-5-amine
  • 1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-ol

Uniqueness

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine is unique due to its specific arrangement of functional groups and fused ring system, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1177349-68-6

Molecular Formula

C9H12N6

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.